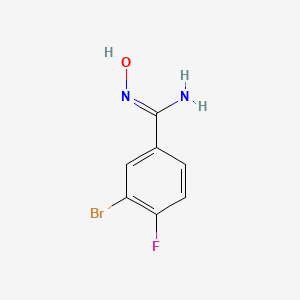

3-Bromo-4-fluorobenzamidoxime

描述

Significance of Benzamidoxime (B57231) Derivatives in Contemporary Organic and Material Sciences

Benzamidoxime derivatives are of significant interest due to their broad utility as key intermediates in organic synthesis. They are frequently employed as building blocks for the creation of various nitrogen-containing heterocyclic compounds, such as thiazoles, imidazoles, and pyrimidines, which are prevalent scaffolds in many biologically active molecules. The amidoxime (B1450833) group's ability to be converted into other functional groups, like amidines, further enhances its synthetic value.

In the realm of medicinal chemistry, these derivatives have been explored for a multitude of therapeutic applications. Research has shown that compounds bearing the benzamidoxime moiety can exhibit a range of biological activities, including acting as cell adhesion inhibitors and potential antioxidants. google.comresearchgate.net Furthermore, some amidoxime derivatives have been investigated for their capacity to act as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes. nih.gov Their ability to chelate metal ions has also made them subjects of interest in the development of novel therapeutic agents.

Beyond pharmaceuticals, benzamidoxime derivatives find applications in material science. Their coordination properties are utilized in the development of polymers and resins. They can also be employed as key intermediates for creating a wide array of compounds, including those used in the agrochemical industry. google.com

The Role of Halogenation (Bromine and Fluorine) in Modulating Molecular Architecture and Reactivity

Halogenation, the process of introducing halogen atoms into a molecular structure, is a powerful tool in synthetic and medicinal chemistry for fine-tuning the properties of organic compounds. Bromine and fluorine, in particular, impart distinct characteristics to a parent molecule.

The introduction of a bromine atom onto an aromatic ring is a common strategy for creating reactive intermediates. The carbon-bromine bond can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecular architectures. Bromoaromatic compounds are widely used as intermediates in the manufacturing of pharmaceuticals and agrochemicals. google.com

Fluorine possesses unique properties owing to its small size and high electronegativity. Incorporating fluorine into a molecule can significantly alter its physicochemical and biological profile. researchgate.net Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule in the body. nih.gov

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to permeate biological membranes. nih.gov

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger binding interactions with biological targets like proteins. researchgate.net

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting a compound's ionization state at physiological pH. nih.gov

The strategic placement of both bromine and fluorine atoms onto a benzamidoxime scaffold can therefore yield a molecule with a unique combination of reactivity (from bromine) and modulated biophysical properties (from fluorine).

Overview of 3-Bromo-4-fluorobenzamidoxime as a Research Target

This compound is a halogenated benzamidoxime derivative that serves as a specific example of the chemical principles outlined above. As a research chemical, its primary value lies in its potential as a specialized building block for synthesizing more complex target molecules.

The synthesis of this compound typically starts from 3-Bromo-4-fluorobenzonitrile (B1266296). chemicalbook.com The nitrile is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine to yield the final amidoxime product. chemicalbook.com The precursors for the starting nitrile, such as 3-bromo-4-fluorobenzaldehyde (B1265969) or 3-bromo-4-fluoronitrobenzene, can be synthesized through established bromination and fluorination methodologies. researchgate.netgoogle.com

The molecular structure of this compound incorporates the reactive bromine handle at the 3-position, poised for further synthetic transformations, while the fluorine atom at the 4-position modifies the electronic character of the benzene (B151609) ring. This specific substitution pattern makes it a valuable intermediate for researchers aiming to develop novel compounds in fields such as medicinal chemistry and materials science, where the unique properties imparted by both halogens are desired.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 845866-56-0 |

| Molecular Formula | C₇H₆BrFN₂O |

| Molecular Weight | 233.04 g/mol |

| Melting Point | 82-90°C |

| Boiling Point (Predicted) | 296.9 ± 50.0 °C |

| Density (Predicted) | 1.78 ± 0.1 g/cm³ |

| pKa (Predicted) | 13.84 ± 0.50 |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

845866-56-0 |

|---|---|

分子式 |

C7H6BrFN2O |

分子量 |

233.04 g/mol |

IUPAC 名称 |

3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) |

InChI 键 |

VDRMGMVSAHIQPD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=NO)N)Br)F |

手性 SMILES |

C1=CC(=C(C=C1/C(=N\O)/N)Br)F |

规范 SMILES |

C1=CC(=C(C=C1C(=NO)N)Br)F |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for 3 Bromo 4 Fluorobenzamidoxime

Strategies for the Preparation of 3-Bromo-4-fluorobenzamidoxime

The primary route for synthesizing this compound centers on the conversion of 3-bromo-4-fluorobenzonitrile (B1266296). This can be achieved through direct amido-ximation or by employing convergent synthetic strategies that build the molecule from simpler halogenated precursors.

Direct Amidoximation of 3-Bromo-4-fluorobenzonitrile

The most direct and commonly employed method for the synthesis of this compound is the reaction of 3-bromo-4-fluorobenzonitrile with hydroxylamine (B1172632). chemicalbook.com This reaction is a standard procedure for converting nitriles to amidoximes.

A typical procedure involves treating 3-bromo-4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, in a suitable solvent like ethanol (B145695). The mixture is heated to facilitate the reaction, typically at around 75°C for an extended period, such as 24 hours. chemicalbook.com Following the reaction, a standard workup procedure involving partitioning between an organic solvent (like ethyl acetate) and water, followed by drying and concentration, yields the desired this compound as a solid. chemicalbook.com

Convergent Synthetic Routes Utilizing Halogenated Benzonitrile (B105546) Precursors

Convergent synthetic strategies for this compound involve the initial preparation of the key intermediate, 3-bromo-4-fluorobenzonitrile, from simpler starting materials. This halogenated benzonitrile is a versatile building block in organic synthesis. ontosight.ai

The synthesis of 3-bromo-4-fluorobenzonitrile can be achieved through the bromination of 4-fluorobenzonitrile. ontosight.ai This electrophilic aromatic substitution introduces a bromine atom at the position meta to the cyano group and ortho to the fluorine atom.

Furthermore, the precursor 3-bromo-4-fluorobenzoic acid can be synthesized through a multi-step process starting from fluorobenzene. This involves a Friedel-Crafts acylation with acetyl chloride, followed by bromination, and subsequent oxidation of the acetyl group to a carboxylic acid using a hypochlorite (B82951) solution. google.com This benzoic acid derivative can then be converted to the corresponding benzonitrile, providing an alternative route to the key precursor for this compound.

Exploration of Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the direct amido-ximation of 3-bromo-4-fluorobenzonitrile, the choice of base, solvent, temperature, and reaction time are key parameters that can be adjusted. The use of an excess of hydroxylamine and base is common to drive the reaction to completion. chemicalbook.com

For the synthesis of related fluorinated benzamidoximes, process improvements have been explored. For instance, in the synthesis of 2,3-difluoro-6-trifluoromethylbenzamidoxime, reacting the corresponding benzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate has been reported. google.com Additionally, the use of a chelating agent in the reaction of a benzonitrile with hydroxylamine has been shown to produce stable, high yields of the corresponding benzamidoxime (B57231). google.com These optimization strategies could potentially be applied to the synthesis of this compound to enhance reaction efficiency.

Alternative Synthetic Pathways for Fluorinated Benzamidoximes

Beyond the direct synthesis from the corresponding nitrile, alternative pathways exist for the preparation of fluorinated benzamidoximes. These methods include introducing the fluorine atom at a later stage of the synthesis or building the amidoxime (B1450833) functionality from different starting materials.

Fluorination Approaches on Benzamidoxime Scaffolds

While less common for this specific compound, the direct fluorination of a pre-existing benzamidoxime scaffold is a potential, though challenging, synthetic strategy. This approach would involve the synthesis of a non-fluorinated or partially fluorinated benzamidoxime, followed by a selective fluorination reaction. However, the direct introduction of fluorine onto an aromatic ring often requires specialized and highly reactive fluorinating agents and can suffer from issues with regioselectivity and functional group compatibility. A more common approach is to utilize fluorinated building blocks from the start of the synthesis. scispace.com

Methods Involving Hydroxylamine and Modified Benzoic Acid Derivatives

An alternative to starting from a nitrile is to synthesize the amidoxime from a modified benzoic acid derivative. For instance, a multi-step process can be envisioned where 3-bromo-4-fluorobenzoic acid is first converted to an activated form, such as an acid chloride or an ester. This activated derivative can then be reacted with hydroxylamine to form the N-hydroxybenzamide, which can subsequently be converted to the benzamidoxime.

The synthesis of the required 3-bromo-4-fluorobenzoic acid has been documented, starting from 3-bromo-4-aminotoluene through a series of reactions including diazotization, fluorination, and oxidation. google.com However, this route is noted to be complex and may result in low yields. google.com A more industrially viable process starts from fluorobenzene, as previously mentioned. google.com

Advances in Preparative Scale Synthesis

The transition from laboratory-scale synthesis to preparative or industrial-scale production of this compound presents several challenges and opportunities for process optimization. While specific large-scale production data for this compound is not widely published, general advancements in the scale-up of amidoxime synthesis are applicable.

A key consideration for preparative scale synthesis is the efficiency and safety of the process. The standard batch synthesis, while reliable on a small scale, may not be the most efficient for larger quantities due to long reaction times and potential heat transfer issues. researchgate.net

One significant advancement in the scale-up of chemical reactions is the use of continuous flow reactors, including microreactors. beilstein-journals.org Flow chemistry offers several advantages for the synthesis of amidoximes, such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. The reaction of nitriles with hydroxylamine has been successfully demonstrated in microreactor systems, allowing for rapid and efficient amidoxime formation. chemicalbook.com This technology could be applied to the synthesis of this compound to increase throughput and ensure consistent product quality.

For larger-scale production, moving from laboratory glassware to pilot plant reactors is a critical step. researchgate.net This involves addressing challenges such as reagent addition, temperature control, and product isolation on a larger scale. The choice of solvent becomes even more critical at a preparative scale, with considerations for cost, safety, and ease of removal and recovery. While ethanol is used in the lab-scale synthesis, for industrial applications, a thorough evaluation of other solvents would be necessary.

The table below outlines some key considerations for scaling up the synthesis of this compound.

| Parameter | Laboratory Scale (grams) researchgate.net | Preparative Scale (kilograms) | Key Considerations for Scale-Up |

| Reaction Vessel | Round-bottom flask | Glass-lined or stainless-steel reactor | Heat transfer, mixing efficiency, material compatibility. |

| Reagent Addition | Manual addition | Controlled addition via pumps | Maintaining stoichiometry and controlling reaction exotherms. |

| Temperature Control | Heating mantle/oil bath | Jacketed reactor with heating/cooling fluid | Precise temperature control is crucial for reaction kinetics and safety. |

| Reaction Time | 24 hours | Optimization required | Flow chemistry or process optimization to reduce cycle times. beilstein-journals.orgchemicalbook.com |

| Work-up & Isolation | Extraction, drying, evaporation | Filtration, crystallization, centrifugation | Efficient and scalable methods for product isolation and purification. |

| Solvent Usage | Ethanol | Evaluation of solvent choice based on cost, safety, and recovery. | Minimizing solvent volume and implementing solvent recycling. |

| Safety | Standard lab safety procedures | Process safety management, hazard analysis (HAZOP) | Handling of potentially hazardous materials on a larger scale. |

While specific industrial-scale synthesis details for this compound are proprietary, the principles of chemical engineering and advancements in reaction technology provide a clear path for its large-scale production.

Molecular Structure, Tautomerism, and Conformational Analysis

Theoretical Investigations of Tautomeric Forms (Amidoxime, Aminonitrone, Iminohydroxylamine)

Amidoximes are known to exist in a tautomeric equilibrium with their related aminonitrone and iminohydroxylamine forms. This phenomenon involves the migration of a proton between the oxygen and nitrogen atoms of the amidoxime (B1450833) functional group. Theoretical studies on similar N-hydroxy amidines have established that while these tautomeric forms are interconvertible, the energy barrier for this conversion can be substantial, often exceeding 30 kcal/mol in the gas phase. However, the presence of a solvent can significantly lower this barrier to around 20 kcal/mol, facilitating the tautomeric equilibrium.

The three principal tautomeric forms of 3-Bromo-4-fluorobenzamidoxime are:

Amidoxime form: The generally more stable and predominant tautomer.

Aminonitrone form: A zwitterionic structure.

Iminohydroxylamine form: Typically the least stable of the three.

Computational studies on a variety of amidoxime-containing compounds have consistently shown that the amidoxime tautomer is the most thermodynamically stable form. The iminohydroxylamine form is generally less stable than the amidoxime form by a significant margin. The aminonitrone tautomer's stability is intermediate between the amidoxime and iminohydroxylamine forms. For N-hydroxy amidines, the energy difference between the most stable amidoxime and the less stable iminohydroxylamine tautomer is typically in the range of 4-10 kcal/mol.

The relative stabilities of these tautomers can be attributed to factors such as intramolecular hydrogen bonding, resonance stabilization, and the electronic effects of substituents on the benzene (B151609) ring.

Table 1: General Relative Energetic Stabilities of Amidoxime Tautomers

| Tautomeric Form | General Stability Order |

|---|---|

| Amidoxime | 1 (Most Stable) |

| Aminonitrone | 2 |

Note: This table represents a generalized stability order based on theoretical studies of amidoximes. The precise energy differences for this compound would require specific computational analysis.

The presence of bromine and fluorine atoms on the benzoyl moiety of this compound is expected to influence the tautomeric equilibrium. Both halogens exert a combination of inductive and resonance effects. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). Bromine is also electronegative, but less so than fluorine, and it possesses a weaker -I effect.

Conversely, both halogens have lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+R). This effect is generally weaker for halogens compared to their inductive effect. The interplay of these effects alters the electron density distribution in the benzene ring, which in turn can affect the acidity of the N-H and O-H protons involved in the tautomeric shifts.

The electron-withdrawing nature of the halogen substituents would likely increase the acidity of the protons, potentially shifting the tautomeric equilibrium. However, without specific computational data for this compound, the precise quantitative impact of the bromo and fluoro groups on the tautomeric populations remains a subject for further investigation.

Conformational Preferences and Intramolecular Interactions

The conformation of this compound is determined by the rotation around the single bond connecting the benzene ring to the amidoxime group. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecular surface.

For this compound, the MEP map is expected to show regions of negative potential (electron-rich) and positive potential (electron-poor).

Negative Regions: The areas around the electronegative oxygen and nitrogen atoms of the amidoxime group, as well as the fluorine atom, are anticipated to have a high electron density and thus represent sites susceptible to electrophilic attack.

Positive Regions: The hydrogen atoms, particularly the one attached to the hydroxyl group, are expected to be electron-deficient and will appear as regions of positive potential, indicating likely sites for nucleophilic attack.

Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the 3-Bromo-4-fluorobenzamidoxime molecule. The spectra are expected to exhibit distinct bands corresponding to the vibrations of the amidoxime (B1450833) group and the substituted aromatic ring.

The amidoxime functional group (-C(NH₂)=NOH) gives rise to several characteristic vibrational modes. The O-H stretching vibration of the oxime hydroxyl group is typically observed as a broad band in the FT-IR spectrum, generally in the region of 3600-3200 cm⁻¹. The N-H stretching vibrations of the amino group (-NH₂) are expected to appear as one or two sharp bands in the 3500-3300 cm⁻¹ region. The C=N double bond stretching of the oxime is a key characteristic band and is anticipated to be found in the 1680-1640 cm⁻¹ range. The N-O stretching vibration usually appears in the 960-930 cm⁻¹ region.

The halogenated aromatic portion of the molecule also presents a unique vibrational signature. The C-Br stretching vibration is typically found in the low-frequency region of the spectrum, usually between 600 and 500 cm⁻¹. The C-F stretching vibration, due to the higher electronegativity of fluorine, is expected at a higher frequency, generally in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region.

Table 1: Predicted Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amidoxime | O-H stretch | 3600-3200 | Broad, Medium (IR) |

| N-H stretch | 3500-3300 | Sharp, Medium (IR) | |

| C=N stretch | 1680-1640 | Medium to Strong (IR, Raman) | |

| N-O stretch | 960-930 | Medium (IR) | |

| Halogenated Aromatic | Aromatic C-H stretch | >3000 | Medium to Weak (IR, Raman) |

| Aromatic C=C stretch | 1600-1400 | Medium to Strong (IR, Raman) | |

| C-F stretch | 1250-1000 | Strong (IR) | |

| C-Br stretch | 600-500 | Medium to Strong (IR, Raman) |

A comparative analysis with related benzamidoxime (B57231) analogs is instrumental in refining the assignment of vibrational modes for this compound. For instance, the FT-IR spectrum of unsubstituted benzamidoxime shows characteristic bands for the amidoxime group. spectrabase.com The introduction of halogen substituents on the benzene (B151609) ring is known to influence the position and intensity of the aromatic vibrational modes.

In a related compound, 4-chloro-N-(2-methoxyphenyl)benzamidoxime, the C=N stretching vibration is observed, and its FT-IR and FT-Raman spectra have been analyzed in detail. researchgate.net For halogenated benzenes, the C-X (X = halogen) stretching frequencies are well-documented and decrease with increasing atomic mass of the halogen. stjapan.de Therefore, the C-Br stretch in this compound is expected at a lower wavenumber compared to the C-Cl stretch in a chloro-substituted analog. The strong electron-withdrawing nature of both bromine and fluorine will also influence the electronic distribution within the benzene ring, leading to shifts in the aromatic C=C and C-H vibrational frequencies. For example, studies on halogenated quinoline (B57606) derivatives have demonstrated the effect of halogen substitution on the vibrational spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise structural determination of this compound, providing detailed information about the chemical environment of each proton, carbon, and fluorine atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amidoxime group. The aromatic region will display a complex splitting pattern due to the presence of three non-equivalent protons on the substituted benzene ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the bromine and fluorine substituents. The fluorine atom, being highly electronegative, will deshield the ortho and meta protons, shifting their signals downfield. The bromine atom will also exert a deshielding effect.

The protons of the amidoxime group, specifically the -NH₂ and -OH protons, are expected to appear as broad singlets due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. Their chemical shifts can be highly variable and are dependent on the solvent, concentration, and temperature. In a related compound, 4-chloro-N-(2-methoxyphenyl)benzamidoxime, the N-H proton signal was observed in the ¹H NMR spectrum. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 8.5 | Multiplet |

| Amidoxime -NH₂ | 5.0 - 7.0 | Broad Singlet |

| Amidoxime -OH | 9.0 - 11.0 | Broad Singlet |

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound will exhibit signals for the six aromatic carbons and the carbon of the amidoxime group. The chemical shifts of the aromatic carbons are significantly affected by the halogen substituents. The carbon atom directly attached to the fluorine (C-F) will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling. The carbon atom bonded to bromine (C-Br) will also be shifted downfield. The study of halogenated transformation products of pharmaceuticals has shown the utility of ¹³C NMR in determining the position of halogenation. researchgate.net

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the bromine atom and the amidoxime group. The coupling of the fluorine atom with the ortho and meta protons will result in a multiplet structure for the fluorine signal. The prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds has been a subject of computational studies, which can aid in the interpretation of the experimental spectrum. nih.govresearchgate.netacs.org

Table 3: Predicted ¹³C and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

| ¹³C (Aromatic) | 110 - 160 | C-F and C-H coupling |

| ¹³C (C=N) | 150 - 160 | |

| ¹⁹F | -100 to -130 (relative to CFCl₃) | F-H coupling (multiplet) |

Computational Chemistry and Quantum Chemical Studies

Intermolecular Interactions and Supramolecular Architecture

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a robust method for visualizing and quantifying the various non-covalent interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can dissect the contributions of different intermolecular contacts. For 3-Bromo-4-fluorobenzamidoxime, this analysis would typically reveal a landscape dominated by hydrogen bonds, halogen bonds, and other weaker van der Waals forces.

The analysis quantifies the percentage of the Hirshfeld surface area corresponding to specific types of atomic contacts. While specific data for this compound is not available in published literature, a hypothetical breakdown based on analyses of similar structures is presented in the table below. Such analyses on analogous molecules frequently highlight the significant roles of hydrogen-hydrogen, halogen-hydrogen, and oxygen-hydrogen contacts in stabilizing the crystal structure. nih.govuomphysics.netmdpi.com The red spots on a dnorm mapped Hirshfeld surface indicate close contacts, such as hydrogen bonds, which are crucial for molecular packing. uomphysics.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40-50% |

| Br···H/H···Br | ~15-20% |

| O···H/H···O | ~10-15% |

| F···H/H···F | ~5-10% |

| C···H/H···C | ~5-10% |

| N···H/H···N | ~1-5% |

| Other | ~1-5% |

Energy Framework Calculations for Crystal Packing Motifs

To further understand the energetics of the crystal packing, energy framework calculations are employed. This method computes the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, polarization, and repulsion components. The resulting frameworks provide a visual and quantitative representation of the dominant forces in the crystal. mdpi.com

| Molecular Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|

| Pair 1 (e.g., Hydrogen Bond) | -50 to -70 | -30 to -50 | -80 to -120 |

| Pair 2 (e.g., Halogen Bond) | -15 to -25 | -40 to -60 | -55 to -85 |

| Pair 3 (e.g., π-π Stacking) | -10 to -20 | -50 to -70 | -60 to -90 |

Aromaticity Analysis of the Fluorobromophenyl Moiety

The electronic character of the fluorobromophenyl ring is fundamental to the reactivity and properties of this compound. Aromaticity, a key concept in organic chemistry, can be quantified using various computational indices. These include geometric indicators like the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses the bond length uniformity, and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring.

For the fluorobromophenyl moiety, these calculations would quantify the degree of electron delocalization. The HOMA value, typically close to 1 for highly aromatic systems, would likely be slightly perturbed by the electron-withdrawing effects of the fluorine and bromine substituents. Similarly, NICS calculations would reveal the extent of the aromatic ring current. A negative NICS value is indicative of aromatic character. These analyses are crucial for understanding the electronic stability and potential reaction pathways of the molecule.

| Aromaticity Index | Calculated Value | Interpretation |

|---|---|---|

| HOMA | ~0.98 | High degree of aromaticity, with minor bond length alternation. |

| NICS(0) | ~ -8 to -10 ppm | Significant diatropic ring current, confirming aromatic character. |

| NICS(1) | ~ -10 to -12 ppm | Maximum shielding above the ring plane, typical for aromatic systems. |

Chemical Reactivity and Derivatization in Synthetic Organic Chemistry

Amidoxime (B1450833) Functional Group Transformations

The amidoxime moiety (—C(NH2)=NOH) is a versatile functional group capable of undergoing various transformations, primarily involving cyclization and substitution reactions.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles, Triazoles)

Amidoximes are key precursors for the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Oxadiazoles: 3-Bromo-4-fluorobenzamidoxime can be converted into 1,2,4-oxadiazole (B8745197) derivatives through condensation with various reagents. A common method involves reaction with an acyl chloride or a carboxylic acid anhydride. The process begins with the O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring. Another pathway involves the reaction with orthoesters. openmedicinalchemistryjournal.com The resulting 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole (B12450469) can be further modified at the aromatic ring.

Triazoles: The synthesis of 1,2,4-triazoles from this compound can be achieved through multi-step sequences. nih.gov For instance, reaction with a thioisocyanate could yield a thiourea (B124793) derivative, which can then be cyclized to form a triazole ring. raco.cat The incorporation of fluorine into triazole structures is known to enhance their pharmacological activity. nih.gov The basic skeleton of triazoles consists of a five-membered ring with two carbon and three nitrogen atoms, existing as 1,2,3-triazole or 1,2,4-triazole (B32235) isomers. nih.gov

The table below summarizes typical cyclization reactions.

| Heterocycle | Typical Reagents | General Conditions |

| 1,2,4-Oxadiazole | Acyl chlorides, Anhydrides, Orthoesters | Base-mediated condensation followed by heating |

| 1,2,4-Triazole | Isothiocyanates, Hydrazine derivatives | Multi-step synthesis, often involving cyclization of an intermediate |

Conversion to Amidines

The reduction of the N-OH bond of the amidoxime group is a direct route to the corresponding amidine. This transformation is typically accomplished using catalytic hydrogenation. For this compound, this reaction would yield 3-Bromo-4-fluorobenzamidine. This conversion is significant as amidines are important functional groups in their own right and are key components in many biologically active compounds.

O-Substitution and N-Substitution Reactions of the Amidoxime Group

The hydroxyl and amino groups of the amidoxime are nucleophilic and can undergo substitution reactions.

O-Substitution: The oxygen atom can be alkylated or acylated using appropriate electrophiles under basic conditions. For example, reaction with an alkyl halide in the presence of a base like sodium hydride would yield an O-alkylated amidoxime ether.

N-Substitution: The nitrogen of the amino group can also be targeted. For instance, acylation can occur at the nitrogen, although O-acylation is often favored kinetically. The relative reactivity of the O vs. N position can be controlled by the choice of reagents and reaction conditions.

Reactivity of the Halogenated Aromatic Ring

The 3-bromo-4-fluorophenyl ring offers two distinct sites for modification: the carbon-bromine bond and the carbon-fluorine bond. This allows for selective and sequential functionalization through different reaction mechanisms.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) at Bromine Site

The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. youtube.commdpi.com Using this compound as the substrate, a variety of aryl, heteroaryl, or alkyl groups can be introduced at the C3 position. ugr.esrsc.org This reaction typically employs a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3 or K3PO4). mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This allows for the synthesis of a diverse range of 3-amino-4-fluorobenzamidoxime derivatives. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu). wikipedia.orgnih.gov

The table below outlines typical conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4 | K2CO3, K3PO4 | 3-Aryl/Alkyl-4-fluorobenzamidoxime |

| Buchwald-Hartwig | R1R2NH | Pd2(dba)3 / XPhos | NaOtBu | 3-(Amino)-4-fluorobenzamidoxime |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr). Although bromine can also be a leaving group, fluorine's high electronegativity makes the attached carbon more electrophilic, often favoring its displacement in SNAr reactions. youtube.commasterorganicchemistry.com This reactivity is further enhanced if a strong electron-withdrawing group is present ortho or para to the fluorine. libretexts.org

In the case of this compound, a nucleophile can attack the carbon bearing the fluorine atom, leading to the displacement of the fluoride (B91410) ion and the formation of a new bond. libretexts.org This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Strong nucleophiles such as alkoxides, thiolates, or amines can be used to displace the fluorine atom, providing a route to 4-substituted-3-bromobenzamidoxime derivatives. youtube.com

Oxidation Pathways of the Amidoxime Moiety in Chemical Contexts

The amidoxime functional group is susceptible to oxidation by various chemical and biological oxidants, leading to several possible products depending on the reaction conditions. nih.gov The primary oxidation products of the amidoxime moiety are the corresponding amides and nitriles. nih.gov This transformation is significant as it can alter the biological and chemical properties of the parent molecule.

The oxidation process can be catalyzed by various systems, including hemoproteins like cytochrome P450 (CYP450). nih.gov In biological contexts, this metabolic transformation is crucial for the activity of certain amidoxime-containing prodrugs. The oxidation can also be achieved using a range of chemical reagents. For instance, 2-iodoxybenzoic acid (IBX) has been shown to selectively oxidize benzamidoxime (B57231). nih.gov The choice of oxidant and reaction conditions can influence the product distribution. When IBX is used alone, the corresponding amide is typically the major product. nih.gov However, when used in combination with tetraethylammonium bromide (TEAB), the reaction favors the formation of the nitrile. nih.gov

Another pathway involves the photooxygenation of amidoximates, which are the deprotonated anions of amidoximes. While amidoximes themselves are generally inert to singlet oxygen, their corresponding anions can be oxidized to form amides as the main product, with nitriles as minor products. nih.gov

For this compound, these general pathways would lead to the formation of 3-Bromo-4-fluorobenzamide and 3-Bromo-4-fluorobenzonitrile (B1266296). The reaction can be summarized as follows:

Oxidation to Amide: The amidoxime is converted to 3-Bromo-4-fluorobenzamide. This is a common pathway, particularly with oxidants like IBX or under certain biomimetic conditions. nih.gov

Oxidation to Nitrile: The amidoxime undergoes oxidative dehydration to yield 3-Bromo-4-fluorobenzonitrile. This pathway is favored by reagents such as the IBX/TEAB combination. nih.gov Benzonitrile (B105546) has been identified as a major product from the oxidation of benzamidoxime in the presence of certain oxidants. nih.gov

The table below summarizes the major oxidation products of the amidoxime moiety with different types of oxidants, based on studies of benzamidoxime and related structures. nih.gov

Table 1: Major Products from the Oxidation of the Amidoxime Moiety

| Oxidizing System | Major Product | Minor Product |

|---|---|---|

| 2-Iodoxybenzoic acid (IBX) | Amide | Nitrile |

| IBX / Tetraethylammonium bromide (TEAB) | Nitrile | Amide |

| Photooxygenation of Amidoximate | Amide | Nitrile |

| Potassium Ferricyanide (K₃Fe[(CN)₆]) | Nitrile | Not specified |

Applications in Advanced Materials and Coordination Chemistry

Utilization as Ligands in Coordination Chemistry

The amidoxime (B1450833) group (-C(NH₂)=NOH) is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The presence of both a nitrogen and an oxygen donor atom allows for chelation, enhancing the stability of the resulting metal complexes.

The metal ion chelating properties of benzamidoxime (B57231) derivatives are attributed to the ability of the amidoxime group to bind to a metal ion through both the nitrogen atom of the amino group and the oxygen atom of the oxime group, forming a stable five-membered ring. The acidity of the oxime proton can be influenced by the electronic effects of substituents on the benzene (B151609) ring. In the case of 3-bromo-4-fluorobenzamidoxime, the electron-withdrawing nature of the bromine and fluorine atoms would be expected to increase the acidity of the N-OH proton, potentially influencing the pH range at which it can effectively chelate metal ions.

The general mechanism for metal chelation by an amidoxime group can be represented as follows:

Figure 1. General representation of a metal ion chelated by an amidoxime ligand.

Specific experimental data on the metal ion chelating properties of this compound, such as stability constants with various metal ions, are not readily found in the surveyed literature.

Benzamidoxime and its derivatives are known to form complexes with a wide range of metal ions, including transition metals and lanthanides. The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. While no specific metal complexes of this compound have been characterized in the available literature, it is anticipated that it would form complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The stoichiometry of these complexes would likely be of the type ML₂ or ML₃, where M is the metal ion and L is the deprotonated amidoxime ligand.

A hypothetical structure of a metal complex with this compound is presented below:

Figure 2. Hypothetical structure of a bis(3-bromo-4-fluorobenzamidoximato)metal(II) complex.

Further research would be necessary to synthesize and characterize such complexes to determine their precise structures and properties.

Integration into Polymeric Materials (Poly(amidoxime) Resins)

Poly(amidoxime) resins are a class of chelating polymers that have been extensively studied for their ability to remove metal ions from aqueous solutions. These resins are typically synthesized by the chemical modification of polymers containing nitrile groups.

There is no specific literature detailing the synthesis of polymers derived directly from this compound. However, a common method for preparing poly(amidoxime) resins involves the polymerization of an acrylonitrile-based monomer followed by the conversion of the nitrile groups to amidoxime groups using hydroxylamine (B1172632).

A hypothetical synthetic route to a polymer incorporating the this compound moiety could involve the following steps:

Synthesis of a vinyl-functionalized precursor: A vinyl group would need to be introduced into the 3-bromo-4-fluorobenzonitrile (B1266296) structure.

Polymerization: The resulting vinyl monomer could then be polymerized, potentially with a cross-linking agent such as divinylbenzene, to form a poly(nitrile) resin.

Amidoximation: The nitrile groups on the polymer backbone would then be converted to amidoxime groups by reacting the polymer with a solution of hydroxylamine.

This process would yield a poly(this compound) resin. The properties of this resin, such as its porosity and swelling behavior, would depend on the polymerization conditions and the degree of cross-linking.

Poly(amidoxime) resins are highly effective in the sorption and extraction of various metal ions from aqueous solutions, including industrial wastewater and seawater. The high density of amidoxime groups on the polymer backbone provides numerous binding sites for metal ions.

Poly(amidoxime) resins have demonstrated significant efficacy in scavenging heavy metal ions such as lead(II), cadmium(II), mercury(II), and copper(II) from contaminated water sources. The strong chelating ability of the amidoxime groups allows for the selective removal of these toxic metals.

While no experimental data exists for polymers derived from this compound, the general performance of poly(amidoxime) resins for heavy metal scavenging is well-documented. The table below summarizes the typical sorption capacities of various poly(amidoxime) resins for different heavy metal ions, based on data from existing literature on other amidoxime-based polymers.

| Metal Ion | Typical Sorption Capacity (mmol/g) of Poly(amidoxime) Resins |

| Copper(II) | 1.5 - 4.0 |

| Lead(II) | 0.5 - 2.5 |

| Cadmium(II) | 0.8 - 3.0 |

| Nickel(II) | 1.0 - 3.5 |

| Zinc(II) | 1.2 - 3.8 |

It is important to note that these values are illustrative and the actual performance of a hypothetical this compound-based resin would need to be determined experimentally. The presence of the bromo and fluoro substituents could potentially influence the sorption kinetics and selectivity of the resin for different metal ions.

Role in Metal Sorption and Extraction Technologies

Research Applications as Synthetic Intermediates

Beyond its use in separation materials, this compound serves as a valuable intermediate in organic synthesis, providing a gateway to more complex molecular architectures.

The true utility of this compound in organic synthesis lies in its ability to act as a precursor to heterocyclic compounds. The amidoxime moiety is a key starting material for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocyclic rings that are prevalent in medicinal chemistry. researchgate.netnih.gov The most common method involves the reaction of an amidoxime with an acylating agent, such as a carboxylic acid, acyl chloride, or anhydride. researchgate.netnih.gov This reaction proceeds through an initial acylation of the amidoxime, followed by a cyclization and dehydration step to form the stable 1,2,4-oxadiazole (B8745197) ring. chim.it

In this context, this compound provides the N-C-N fragment of the resulting heterocycle. By reacting it with various acylating agents, a diverse library of 3,5-disubstituted 1,2,4-oxadiazoles can be generated, where the 3-position is occupied by the 3-bromo-4-fluorophenyl group. The bromine atom on this ring further serves as a synthetic handle for subsequent cross-coupling reactions, allowing for the creation of even more complex molecules.

The 1,2,4-oxadiazole ring, synthesized from precursors like this compound, is considered an important "scaffold" in medicinal chemistry and drug discovery. nih.gov This heterocycle is a bioisostere of esters and amides, meaning it can mimic these groups in biological systems while offering improved metabolic stability and pharmacokinetic properties. chim.it

The synthesis of these scaffolds is versatile, allowing for a wide range of substituents to be introduced. Starting with this compound, chemists can systematically vary the other substituent on the oxadiazole ring by choosing different reaction partners. This modular approach is fundamental to building libraries of compounds for screening in drug discovery programs.

Table 3: Common Reactions of Amidoximes to Form 1,2,4-Oxadiazole Scaffolds

| Reactant for Amidoxime | Resulting Scaffold | General Reaction Type |

|---|---|---|

| Carboxylic Acids / Esters | 3,5-Disubstituted-1,2,4-oxadiazoles | Condensation / Cyclization |

| Acyl Chlorides / Anhydrides | 3,5-Disubstituted-1,2,4-oxadiazoles | Acylation followed by Cyclization |

| Aldehydes | 3,5-Disubstituted-1,2,4-oxadiazoles | Condensation / Cyclization |

| Nitriles (with catalyst) | 3,5-Disubstituted-1,2,4-oxadiazoles | 1,3-Dipolar Cycloaddition (of corresponding nitrile oxide) |

While not typically used as a direct reagent to probe reaction mechanisms, this compound is instrumental in synthesizing molecules that are themselves subjects of mechanistic studies. The 1,2,4-oxadiazole ring system, formed from this precursor, is known to undergo a variety of interesting and complex rearrangements. chim.it

One such transformation is the Betti-Karrer reaction (BKR), a base-catalyzed rearrangement of certain substituted 1,2,4-oxadiazoles into other heterocyclic systems like 1,2,3-triazoles or imidazoles. chim.it The study of these rearrangements provides deep insight into reaction pathways, bond cleavage, and formation processes in heterocyclic chemistry. By providing a reliable route to the necessary 1,2,4-oxadiazole starting materials, this compound indirectly enables these mechanistic investigations, contributing to the fundamental understanding of organic reactions. chim.it

Conclusion and Future Research Directions

Summary of Key Academic Discoveries Regarding 3-Bromo-4-fluorobenzamidoxime

Currently, there is a notable absence of specific academic literature focused on this compound. Research has predominantly centered on its precursors, such as 3-bromo-4-fluorobenzaldehyde (B1265969) and 3-bromo-4-fluorobenzamide. These related compounds are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. The synthesis of 3-bromo-4-fluorobenzaldehyde, for example, has been explored through various methods, including the bromination of 4-fluorobenzaldehyde (B137897) using catalysts like zinc bromide or aluminum trichloride. google.com While these studies provide a foundation for the synthesis of its derivatives, direct investigation into the properties and applications of this compound remains an untapped area of research.

Emerging Research Avenues in Synthesis and Reactivity

Future research is poised to explore efficient and environmentally friendly methods for the synthesis of this compound. Building upon established green chemistry principles for related compounds, investigations could focus on catalyst-free reactions or the use of less hazardous reagents. patsnap.com

Key areas for future synthetic research include:

Optimized Oximation: Developing high-yield methods for the conversion of 3-bromo-4-fluorobenzaldehyde to its corresponding oxime, followed by the addition of hydroxylamine (B1172632) to form the amidoxime (B1450833).

One-Pot Syntheses: Designing single-step reactions from readily available starting materials to improve efficiency and reduce waste.

Catalytic Innovations: Exploring novel catalysts that can facilitate the synthesis under milder conditions with greater selectivity.

In terms of reactivity, the presence of the bromo, fluoro, and amidoxime functional groups suggests a rich chemical profile for exploration. The amidoxime group, in particular, is known for its ability to chelate metal ions and participate in the formation of heterocyclic structures. Future studies could delve into its coordination chemistry and its potential as a building block for more complex molecules.

Potential for Further Development in Materials Science and Analytical Chemistry

The unique structural features of this compound open up possibilities for its application in both materials science and analytical chemistry.

Materials Science:

Polymer Synthesis: The amidoxime group can be utilized for the modification of polymers, imparting properties such as metal ion adsorption. This could be valuable in developing materials for water purification or the recovery of precious metals.

Corrosion Inhibitors: Molecules containing similar functional groups have shown promise as corrosion inhibitors for various metals and alloys. Research could explore the efficacy of this compound in this capacity.

Analytical Chemistry:

Metal Ion Detection: The chelating properties of the amidoxime functional group could be harnessed to develop selective colorimetric or fluorometric sensors for the detection of specific metal ions.

Chromatographic Reagents: It could potentially serve as a derivatization agent in chromatography to enhance the detection and separation of certain analytes.

The following table outlines potential research directions and applications for this compound:

| Research Area | Potential Focus | Prospective Applications |

| Synthesis | Green chemistry approaches, Novel catalytic systems | Efficient and sustainable production |

| Reactivity | Coordination chemistry, Heterocyclic synthesis | Development of new chemical entities |

| Materials Science | Polymer functionalization, Corrosion inhibition | Environmental remediation, Industrial maintenance |

| Analytical Chemistry | Chemical sensors, Chromatographic derivatization | Environmental monitoring, Quality control |

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-fluorobenzamidoxime, and what intermediates are critical for regioselective control?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key intermediates include 3-Bromo-4-fluorobenzonitrile (precursor to amidoxime via hydroxylamine treatment) or bromo-fluoro benzyl halides (e.g., 4-Bromo-2-fluorobenzyl bromide, CAS 76283-09-5). Regioselectivity is controlled by optimizing reaction conditions (temperature, solvent polarity) and using directing groups (e.g., nitro or carbonyl) to guide functionalization .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and amidoxime (-NH2-C=N-OH) formation.

- IR spectroscopy to identify N-H and O-H stretches (~3200–3500 cm⁻¹) and C=N vibrations (~1640 cm⁻¹) .

- Mass spectrometry (EI or ESI) for molecular ion confirmation (e.g., [M+H]+ peak).

- HPLC with UV detection (λ = 254 nm) for purity assessment, using reverse-phase columns (e.g., LiChrosorb® RP-8).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

- Methodology :

- Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in amidoxime groups) .

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and assign coupling constants.

- Cross-validate with X-ray crystallography (if crystalline derivatives are available) to confirm spatial arrangements .

- Compare computational models (DFT or MD simulations) with experimental data to identify conformational preferences.

Q. What strategies mitigate side reactions (e.g., dehalogenation or oxidation) during functionalization of this compound?

- Methodology :

- Use mild reducing agents (e.g., NaBH4 instead of LiAlH4) to preserve halogens during reductions .

- Employ protective groups (e.g., Boc for amidoxime NH2) during multi-step syntheses.

- Optimize solvent systems (e.g., DMF for polar intermediates, toluene for Friedel-Crafts reactions) to minimize unwanted reactivity .

- Monitor reactions in real-time using in-situ IR or Raman spectroscopy to detect intermediate species .

Q. How does the electronic nature of the bromo-fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform Hammett studies to correlate substituent effects (σ values of Br and F) with reaction rates in Suzuki-Miyaura or Ullmann couplings.

- Use cyclic voltammetry to assess redox potentials of the amidoxime group and predict electron-transfer pathways.

- Compare catalytic systems (e.g., Pd(PPh3)4 vs. XPhos) to evaluate steric and electronic influences on coupling efficiency .

Applications in Scientific Research

Q. What are the potential biomedical applications of this compound, and how can its pharmacokinetic properties be optimized?

- Methodology :

- Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays and molecular docking studies.

- Modify logP values via prodrug strategies (e.g., esterification of amidoxime) to enhance bioavailability .

- Conduct ADMET profiling (e.g., microsomal stability, plasma protein binding) to prioritize derivatives for in vivo studies.

Q. How can this compound serve as a ligand in coordination chemistry, and what metal complexes exhibit catalytic activity?

- Methodology :

- Synthesize Cu(II) or Pd(II) complexes and characterize via UV-Vis, EPR, and single-crystal XRD .

- Test catalytic efficiency in C–C bond-forming reactions (e.g., Heck or Sonogashira couplings).

- Compare turnover numbers (TONs) with non-halogenated analogs to assess halogen-metal interactions.

Data Analysis and Reproducibility

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Methodology :

- Replicate procedures using standardized reagents (e.g., Kanto Reagents’ >95.0% purity intermediates) .

- Apply statistical design of experiments (DoE) to identify critical variables (e.g., reaction time, catalyst loading).

- Share raw data (e.g., NMR FID files, chromatograms) in open repositories to enable peer validation.

Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound and its halogenated byproducts?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。